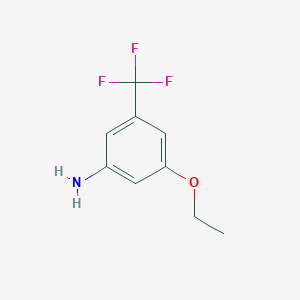

3-Ethoxy-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEACCJUEVBNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Ethoxy 5 Trifluoromethyl Aniline and Analogous Structures

Established Synthetic Routes to Substituted Trifluoromethyl Anilines

Traditional synthetic approaches to complex anilines often rely on a building-block strategy, starting from simpler, commercially available precursors and introducing functional groups in a stepwise manner. The key challenges in synthesizing 3-Ethoxy-5-(trifluoromethyl)aniline lie in achieving the correct 1,3,5-substitution pattern and managing the directing effects of the substituents.

Precursor-Based Synthesis and Functional Group Transformations

A common and effective strategy for constructing polysubstituted anilines involves the reduction of a corresponding nitroarene. This approach allows for the introduction of various substituents onto the aromatic ring before the final, often sensitive, reduction step to form the aniline (B41778).

For this compound, a logical precursor is a nitrobenzene (B124822) ring already containing the trifluoromethyl and ethoxy groups in the desired positions. A plausible multi-step synthesis could start from a precursor like 1-chloro-3-nitro-5-(trifluoromethyl)benzene. The synthesis would proceed via two key transformations:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, can be displaced by an ethoxide nucleophile.

Nitro Group Reduction: The resulting 1-ethoxy-3-nitro-5-(trifluoromethyl)benzene (B11718730) is then reduced to the target aniline.

The reduction of the nitro group is a standard transformation that can be accomplished using various reagents, such as iron powder in the presence of acid or catalytic hydrogenation with palladium on carbon (Pd/C). For instance, the reduction of a similar compound, 3-nitro-4-fluorobenzotrifluoride, to 2-fluoro-5-(trifluoromethyl)aniline (B48297) has been achieved in 82% yield using iron powder and hydrochloric acid. chemicalbook.com

A representative synthetic sequence is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1 | Nucleophilic Aromatic Substitution | 1-chloro-3-nitro-5-(trifluoromethyl)benzene, Sodium Ethoxide (NaOEt), Dimethylformamide (DMF) | 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene | >80% |

| 2 | Nitro Group Reduction | 1-Ethoxy-3-nitro-5-(trifluoromethyl)benzene, Iron (Fe) powder, Acetic Acid (AcOH), Ethanol (B145695) (EtOH) | This compound | High |

This precursor-based approach is reliable and allows for the large-scale production of the desired aniline by leveraging well-understood, classical organic reactions.

Regioselective Introduction of the Ethoxy Moiety

The precise placement of the ethoxy group is crucial for the synthesis. Two primary methods ensure the correct regioselectivity: nucleophilic aromatic substitution on a pre-functionalized ring and the Williamson ether synthesis on a phenolic precursor.

Nucleophilic Aromatic Substitution (SNAr): As described previously, starting with a precursor where a leaving group (e.g., a halogen) is positioned at the 3-position of a 1-nitro-5-(trifluoromethyl)benzene ring allows for direct and regioselective introduction of the ethoxy group. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups meta-disposed to each other activates the C3 position for nucleophilic attack by sodium ethoxide.

Williamson Ether Synthesis: An alternative route involves the synthesis of 3-amino-5-(trifluoromethyl)phenol (B2728932) as a key intermediate. This phenol (B47542) can then be deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which subsequently acts as a nucleophile in a reaction with an ethylating agent like ethyl iodide or diethyl sulfate. wikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction is highly efficient for forming the ether linkage. wikipedia.orgmasterorganicchemistry.combyjus.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deprotonation | 3-Amino-5-(trifluoromethyl)phenol, Sodium Hydride (NaH), Tetrahydrofuran (THF) | Sodium 3-amino-5-(trifluoromethyl)phenoxide |

| 2 | Ethylation (SN2) | Ethyl Iodide (CH₃CH₂I) | This compound |

This method's success hinges on the availability of the phenolic precursor. The choice between the SNAr and Williamson ether synthesis routes often depends on the commercial availability and cost of the respective starting materials.

Advanced Trifluoromethylation Protocols Applicable to Aniline Synthesis

While classical methods build the molecule around a pre-existing trifluoromethyl group, modern synthetic chemistry has developed powerful techniques to introduce the CF₃ group directly onto an aromatic ring, often at a late stage. nih.gov These methods offer increased flexibility and can provide access to structures that are difficult to prepare using traditional routes.

Catalytic C–H Trifluoromethylation of Aniline Derivatives

Direct C–H trifluoromethylation is an atom-economical and highly sought-after transformation. Recent advances in photoredox and metal catalysis have enabled the trifluoromethylation of aniline derivatives. nih.govacs.org These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a stable and easy-to-handle precursor, such as sodium triflinate (CF₃SO₂Na, Langlois' reagent). acs.org

For a substrate like 3-ethoxyaniline, direct C–H trifluoromethylation would likely yield a mixture of isomers due to the directing effects of the amino and ethoxy groups. However, by using directing groups or carefully controlling reaction conditions, regioselectivity can be achieved. For example, visible-light mediated ortho-C–H trifluoromethylation of aniline derivatives has been developed using a copper/photoredox dual catalytic system. acs.org While this would lead to a different isomer, it highlights the potential of C-H activation strategies. Achieving meta-trifluoromethylation relative to the amine remains a significant challenge.

Metal-Mediated and Metal-Free Approaches for Fluorine Incorporation

Sandmeyer-Type Trifluoromethylation: A powerful metal-mediated method for introducing a trifluoromethyl group is the Sandmeyer trifluoromethylation reaction. organic-chemistry.orgnih.govorganic-chemistry.org This reaction converts an aromatic amine into a diazonium salt, which is then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.orgnih.gov This method is advantageous as it utilizes readily available anilines as starting materials. organic-chemistry.org

To synthesize this compound using this approach, one would start with 3,5-diethoxyaniline. One of the ethoxy groups would need to be converted to an amino group, which would then be subjected to the Sandmeyer reaction. A more direct, albeit challenging, route would be to start with 3-ethoxy-5-aminoaniline, perform a Sandmeyer trifluoromethylation on one of the amino groups, and then remove the second amino group. The reaction tolerates a variety of functional groups, including ethers. organic-chemistry.org

Metal-Free Trifluoromethylation: There is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. nih.govnih.govdoaj.org Radical-based, metal-free C-H trifluoromethylation of heteroarenes has been achieved using photoredox catalysis in water, demonstrating a green chemistry approach. nih.gov Another strategy involves the trifluoromethylarylation of alkenes using anilines in hexafluoroisopropanol (HFIP), which promotes a selective reaction at the para position. rsc.org While not directly applicable to the synthesis of the target meta-substituted compound, these evolving metal-free methods represent the frontier of fluorine chemistry. nih.govnih.govdoaj.org

| Method | Key Reagents | Typical Precursor | Key Features |

| Sandmeyer Trifluoromethylation | NaNO₂, Acid; TMSCF₃, Cu(I) salt organic-chemistry.org | Aryl Amine | Converts an amino group into a CF₃ group; good functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| Photoredox C-H Trifluoromethylation | CF₃SO₂Na, Photocatalyst, Light acs.org | Arene/Heteroarene | Direct C-H functionalization; often requires directing groups for regioselectivity. nih.gov |

| Umemoto's Reagent | Electrophilic CF₃⁺ source | Phenols, Anilines | Direct O- or N-trifluoromethylation under mild conditions. beilstein-journals.orgnih.gov |

| Togni's Reagent | Hypervalent Iodine-CF₃ reagent nih.govnih.gov | N-Aryl-N-hydroxyacetamide | Used for ortho-trifluoromethoxylation of anilines via rearrangement. nih.govnih.gov |

Comparative Synthesis of Related Ethoxylated and Trifluoromethylated Aniline Isomers

The synthesis of different aniline isomers containing ethoxy and trifluoromethyl groups highlights the importance of retrosynthetic planning and the influence of substituent directing effects. The choice of starting material and the sequence of reactions are paramount in determining the final substitution pattern.

For example, let's compare the synthesis of our target compound, This compound , with its isomer, 5-Ethoxy-2-(trifluoromethyl)aniline (B8213069) .

Synthesis of 5-Ethoxy-2-(trifluoromethyl)aniline: A common route to this isomer starts with 2-chloro-5-nitrobenzotrifluoride (B146372).

SNAr: The chloro group is ortho to the activating nitro group and para to the trifluoromethyl group, making it highly susceptible to nucleophilic substitution by potassium ethoxide in a polar aprotic solvent like DMSO.

Nitro Reduction: The resulting 2-ethoxy-5-nitrobenzotrifluoride is then reduced, typically via catalytic hydrogenation (H₂/Pd-C), to yield 5-ethoxy-2-(trifluoromethyl)aniline with high efficiency.

The key difference in the synthesis of these two isomers lies in the starting precursor. The relative positions of the nitro group and the leaving group (halogen) on the trifluoromethylbenzene ring dictate the regiochemical outcome of the ethoxylation step.

| Isomer | Common Precursor | Key Synthetic Step for Regiocontrol |

| This compound | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | SNAr at C3, activated by meta-disposed NO₂ and CF₃ groups. |

| 5-Ethoxy-2-(trifluoromethyl)aniline | 2-Chloro-5-nitrobenzotrifluoride | SNAr at C2, activated by ortho-NO₂ and para-CF₃ groups. |

| 2-Fluoro-5-(trifluoromethyl)aniline chemicalbook.com | 4-Fluoro-3-nitrobenzotrifluoride chemicalbook.com | Direct reduction of the nitro group; the fluoro group is already in place. chemicalbook.com |

This comparative analysis underscores that a robust synthetic strategy for a specific polysubstituted aniline isomer is critically dependent on the careful selection of a starting material that already contains, or can be easily modified to contain, the correct substitution pattern.

Synthetic Pathways to 2-Ethoxy-5-(trifluoromethyl)aniline (B188868)

The synthesis of 2-ethoxy-5-(trifluoromethyl)aniline is most commonly achieved through a multi-step process commencing with a halogenated and nitrated benzotrifluoride (B45747) precursor. A foundational and widely employed strategy involves the nucleophilic aromatic substitution (NAS) of a chloro-substituent with an ethoxy group, followed by the reduction of the nitro functionality.

A primary starting material for this pathway is 2-chloro-5-nitrobenzotrifluoride. The chlorine atom at the 2-position is susceptible to displacement by an ethoxide nucleophile. This reaction is typically carried out using potassium ethoxide (KOEt) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures, generally between 120-150°C. For instance, heating 2-chloro-5-nitrobenzotrifluoride with potassium ethoxide in sulfolane at 140°C for 12 hours can yield 5-nitro-2-ethoxybenzotrifluoride with an efficiency of 68-72%.

The subsequent and final step is the reduction of the nitro group of 5-nitro-2-ethoxybenzotrifluoride to the corresponding amine. This transformation can be effectively carried out via catalytic hydrogenation. Standard conditions involve the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. Alternatively, other reducing agents such as zinc-ammonium formate (B1220265) can also be employed to achieve this reduction, affording 2-ethoxy-5-(trifluoromethyl)aniline in high yields, often exceeding 85%.

Below is a data table summarizing a common synthetic pathway to 2-Ethoxy-5-(trifluoromethyl)aniline:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | 2-Chloro-5-nitrobenzotrifluoride | Potassium ethoxide (KOEt), Sulfolane, 140°C, 12h | 5-Nitro-2-ethoxybenzotrifluoride | 68-72% | |

| 2 | 5-Nitro-2-ethoxybenzotrifluoride | H₂, Pd/C or Zinc-ammonium formate | 2-Ethoxy-5-(trifluoromethyl)aniline | >85% |

Synthetic Pathways to 4-Ethoxy-3-(trifluoromethyl)aniline (B3021182)

The synthesis of 4-ethoxy-3-(trifluoromethyl)aniline often mirrors the strategies employed for its 2-ethoxy isomer, typically involving the construction of the ether linkage on a pre-functionalized aromatic ring followed by modification of other functional groups. A common precursor for this synthesis is 4-chloro-3-nitrobenzotrifluoride (B52861).

In a manner analogous to the synthesis of the 2-ethoxy isomer, the chloro group of 4-chloro-3-nitrobenzotrifluoride can be displaced by an ethoxide anion through a nucleophilic aromatic substitution reaction. This reaction furnishes 4-ethoxy-3-nitrobenzotrifluoride.

The subsequent reduction of the nitro group is a critical step to yield the final aniline product. Various reduction methods can be employed. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a standard and effective method. Another approach involves the use of iron powder in the presence of an acid, such as acetic acid. A Chinese patent describes a process for the preparation of the analogous 4-chloro-3-trifluoromethylaniline from 1-chloro-2-trifluoromethylbenzene, which involves nitration followed by hydrogenation reduction. sigmaaldrich.com This suggests that similar reduction conditions can be applied to 4-ethoxy-3-nitrobenzotrifluoride.

Furthermore, a study on the reductive dechlorination of 4-chloro-3-nitrobenzotrifluoride using sodium borohydride (B1222165) in the presence of diglyme (B29089) or triglyme (B29127) at elevated temperatures has been reported, leading to the formation of 3-aminobenzotrifluoride. researchgate.net While the goal of this specific study was dechlorination, it highlights the reactivity of the nitro group under various reducing conditions. A more direct reduction of 4-ethoxy-3-nitrobenzotrifluoride would likely proceed with high efficiency using standard catalytic hydrogenation.

Once the free base of 4-ethoxy-3-(trifluoromethyl)aniline is obtained, it can be converted to its hydrochloride salt for improved handling and stability. This is typically achieved by treating a solution of the aniline in a suitable solvent, such as ethanol or methanol, with hydrochloric acid.

A representative synthetic pathway to 4-Ethoxy-3-(trifluoromethyl)aniline is summarized in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | 4-Chloro-3-nitrobenzotrifluoride | Sodium ethoxide, Ethanol | 4-Ethoxy-3-nitrobenzotrifluoride | Not specified | Analogous to |

| 2 | 4-Ethoxy-3-nitrobenzotrifluoride | H₂, Pd/C, Ethanol | 4-Ethoxy-3-(trifluoromethyl)aniline | Not specified | Analogous to |

| 3 | 4-Ethoxy-3-(trifluoromethyl)aniline | HCl, Ethanol/Methanol | 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride | Not specified |

Chemical Reactivity and Derivatization Pathways of the 3 Ethoxy 5 Trifluoromethyl Aniline Scaffold

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The benzene (B151609) ring of 3-Ethoxy-5-(trifluoromethyl)aniline is substituted with three groups that exert significant influence on its reactivity towards electrophiles: a strongly activating amino group, a moderately activating ethoxy group, and a strongly deactivating trifluoromethyl group.

Regioselectivity Governing Substitution Patterns

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In the case of this compound, the regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the cumulative influence of the amino, ethoxy, and trifluoromethyl groups.

Amino Group (-NH₂): As a substituent with a lone pair of electrons directly attached to the ring, the amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density via resonance. wikipedia.org

Ethoxy Group (-OCH₂CH₃): The ethoxy group is also an activating, ortho-, para-director, donating electron density through resonance. youtube.com

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing through a powerful inductive effect (-I effect) and is therefore a deactivating group and a meta-director. libretexts.org

The positions on the aniline ring are numbered starting from the carbon bearing the amino group as C1. The ethoxy group is at C3 and the trifluoromethyl group is at C5. The powerful ortho-, para-directing influence of the amino group strongly activates positions 2, 4, and 6. The ethoxy group at C3 also directs ortho and para, activating positions 2, 4, and 6. The trifluoromethyl group at C5 directs incoming groups to the positions meta to it, which are positions 1 and 3 (already substituted) and a different position relative to the amine.

Given that the amino group is the most powerful activating group on the ring, its directing effect is dominant. wikipedia.org Therefore, electrophiles will be primarily directed to the positions ortho and para to the amino group: C2, C4, and C6. These positions are electron-rich and stabilized in the cationic intermediate (arenium ion) formed during the reaction. youtube.comlibretexts.org Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | Activated (ortho to -NH₂, ortho to -OEt) | Highly Favorable |

| C4 | Activated (para to -NH₂, ortho to -OEt) | Highly Favorable |

| C6 | Activated (ortho to -NH₂) | Favorable |

This interactive table summarizes the predicted regioselectivity for electrophilic aromatic substitution on the this compound ring.

Influence of the Trifluoromethyl and Ethoxy Substituents on Reaction Outcomes

The amino and ethoxy groups are classified as activating groups because they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org The amino group, in particular, can stabilize the intermediate arenium ion significantly through resonance. wikipedia.org

Conversely, the trifluoromethyl group is strongly deactivating. Its powerful inductive electron withdrawal reduces the electron density of the ring, making it less reactive towards electrophiles. In this compound, the strong activation provided by the amino and ethoxy groups outweighs the deactivation from the trifluoromethyl group. The net effect is a ring system that is still considered "activated" and will undergo EAS reactions, such as nitration or halogenation, more readily than benzene derivatives bearing only deactivating groups. However, the presence of the -CF₃ group makes the ring less reactive than aniline or phenetidine. The interplay of these electronic effects allows for controlled, regioselective substitutions, yielding specific isomers as the major products.

Nucleophilic Transformations Involving the Amino Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is central to a wide range of derivatization pathways, enabling the construction of more complex molecules.

Formation of Schiff Bases and Imines

One of the most fundamental reactions of primary anilines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon, followed by a dehydration step to yield the characteristic carbon-nitrogen double bond (azomethine group). internationaljournalcorner.com

Anilines bearing trifluoromethyl groups are known to readily undergo this transformation. nih.govresearchgate.net The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov Greener methodologies, such as performing the reaction in water or using microwave irradiation, have also proven effective for Schiff base synthesis. semanticscholar.org

Condensation Reactions with Carbonyl Compounds for Novel Derivatives

The formation of Schiff bases is a versatile method for creating a diverse library of new compounds from the this compound scaffold. By varying the aldehyde or ketone used in the condensation reaction, a wide array of derivatives with different structural and electronic properties can be synthesized. For instance, reacting the aniline with substituted aromatic aldehydes can introduce new functionalities and extend the conjugation of the molecular system.

A study demonstrated the synthesis of a Schiff base by condensing 3-(trifluoromethyl)aniline (B124266) with 2-hydroxy-3-ethoxybenzaldehyde in ethanol, highlighting a practical application of this reaction. nih.gov

| Carbonyl Compound | Resulting Derivative Class | Potential Application |

| Substituted Benzaldehydes | Aromatic Schiff Bases | Ligands, NLO Materials nih.gov |

| Heterocyclic Aldehydes | Heterocyclic Imines | Biologically Active Compounds internationaljournalcorner.com |

| Aliphatic Ketones | Ketimines | Synthetic Intermediates |

| Dicarbonyl Compounds | Bis-imines | Coordination Chemistry |

This interactive table illustrates the variety of novel derivatives accessible through the condensation of this compound with different carbonyl compounds.

Synthesis of N-Trifluoroalkyl Anilines

Direct trifluoroalkylation of the amino group represents a modern approach to synthesizing N-substituted aniline derivatives. While primary anilines can be challenging substrates, methods have been developed for this transformation. One such method involves a one-pot synthesis using sodium trifluoromethanesulfinate (CF₃SO₂Na), triphenylphosphine (B44618) (PPh₃), and silver fluoride (B91410) (AgF) in acetonitrile. rsc.org This procedure has been successfully applied to N-alkylanilines. rsc.org To apply this to this compound, a preliminary N-alkylation (e.g., N-methylation) would likely be required before the trifluoroalkylation step. This pathway provides access to a class of compounds with unique electronic properties conferred by the N-CF₃ group.

Reactions at the Ethoxy Substituent

The ethoxy group of this compound, while generally stable, can undergo specific reactions, primarily involving the cleavage of the ether bond. This process, known as O-dealkylation, typically requires strong reagents or specific catalytic conditions.

One of the most common methods for cleaving aryl alkyl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. libretexts.orglibretexts.org This results in the formation of 3-amino-5-(trifluoromethyl)phenol (B2728932) and an ethyl halide. The mechanism is typically an S(_N)2 type, where the halide attacks the less sterically hindered ethyl group. libretexts.orglibretexts.org Due to the stability of the phenyl-oxygen bond, the reaction does not proceed to form a halogenated aniline. libretexts.orglibretexts.org

Table 1: Reagents for O-Dealkylation of Aryl Ethyl Ethers

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr or HI | Aqueous, strong acid | Phenol (B47542) and Ethyl Halide | S(_N)2 |

| Boron Tribromide (BBr(_3)) | Anhydrous | Phenol and Ethyl Bromide | Lewis acid-mediated |

This table provides a summary of common reagents used for the cleavage of the ethoxy group.

In addition to strong acids, other reagents can effect the dealkylation. For instance, boron tribromide (BBr(_3)) is a powerful Lewis acid that can cleave ethers. Furthermore, specific thiol-based reagents have been developed for the mild deprotection of aromatic methyl and ethyl ethers. organic-chemistry.org Enzymatic methods, such as those employing cytochrome P450 enzymes, can also achieve N-dealkylation and, in some cases, O-dealkylation of substituted anilines, often through an oxidative pathway. nih.govnih.govrsc.orgacs.org

Cross-Coupling and Annulation Reactions for Complex Molecular Architectures

The presence of both activating and deactivating groups, along with the versatile amino functionality, makes this compound a suitable substrate for various cross-coupling and annulation reactions to construct more elaborate molecular frameworks.

Cycloaddition Reactions leading to Nitrogen Heterocycles

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. While the aniline itself is not a direct participant in typical cycloaddition reactions like the Diels-Alder reaction, it can be readily converted into a variety of reactive intermediates suitable for such transformations. libretexts.orgyoutube.comyoutube.com For instance, the amino group can be diazotized and subsequently converted to other functionalities that can act as dienophiles or dienes.

More directly, the trifluoromethyl group can influence the reactivity of the aromatic ring, making it a potential partner in certain cycloaddition reactions. The electron-withdrawing nature of the CF(_3) group can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aniline ring, potentially facilitating its reaction with electron-rich dienes.

A significant application of cycloaddition chemistry involving trifluoromethylated compounds is in the synthesis of pyrazoles. nih.gov For example, a (3+2) cycloaddition between 2,2,2-trifluorodiazoethane (B1242873) and a suitable alkene or alkyne can lead to the formation of a trifluoromethyl-substituted pyrazole (B372694) ring. nih.gov While this is not a direct reaction of this compound, the aniline can be a precursor to a reactant in such a cycloaddition. For example, the aniline could be modified to introduce an alkene or alkyne functionality, which could then undergo a cycloaddition reaction.

Table 2: Examples of Cycloaddition Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene + Dienophile (alkene/alkyne with electron-withdrawing groups) | Cyclohexene derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) + Dipolarophile (alkene/alkyne) | Five-membered heterocycle |

This table illustrates the general types of cycloaddition reactions that can be employed in the synthesis of heterocyclic structures.

Annulation reactions involving nitroalkenes are also a valuable method for constructing five-membered nitrogen heterocycles. chim.it The nitro group acts as an activating group and can also serve as a leaving group in the final aromatization step. chim.it

Multi-Component Reactions and Ligand Design

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. organic-chemistry.orgtcichemicals.com The aniline moiety is a common component in many MCRs, such as the Ugi and Passerini reactions, which are used to generate peptide-like structures. The specific electronic properties of this compound can influence the reactivity and outcome of these MCRs.

For example, a three-component reaction involving an aryldiazonium salt, a sulfur dioxide source, and an alkyl bromide can be used to form aryl alkyl thioethers. organic-chemistry.org The aniline could be converted to the corresponding diazonium salt to participate in such a reaction. Another example is the one-pot synthesis of β-acylamino ketones from an aldehyde, a ketone, and a nitrile, catalyzed by triflic acid. organic-chemistry.org

The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for ligand design in coordination chemistry and catalysis. beilstein-journals.org The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a ligand, which is advantageous in medicinal chemistry applications. The nitrogen atom of the aniline and the oxygen of the ethoxy group can act as coordination sites for metal ions.

The design of ligands often involves the strategic placement of donor atoms and bulky groups to control the coordination geometry and reactivity of the metal center. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to attach the this compound scaffold to other aromatic or heterocyclic systems, creating bidentate or polydentate ligands. nih.govnih.gov The electronic effects of the ethoxy and trifluoromethyl groups can tune the electron-donating ability of the ligand, thereby influencing the catalytic activity of the resulting metal complex. nih.gov

Table 3: Common Multi-Component Reactions Involving Anilines

| Reaction Name | Reactants | Product |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

This table summarizes some of the key multi-component reactions where an aniline derivative can be a crucial starting material.

Advanced Computational and Theoretical Investigations of 3 Ethoxy 5 Trifluoromethyl Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 3-Ethoxy-5-(trifluoromethyl)aniline, these methods can elucidate the impact of the dual-functionalization on its geometry and electronic landscape.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation (optimized geometry) of this compound.

In aniline (B41778), the amino group is known to be slightly pyramidal. The presence of substituents alters the planarity of the NH2 group and the geometry of the benzene (B151609) ring. The electron-donating ethoxy group tends to increase the electron density on the ring, which can affect the C-N bond length and the pyramidalization of the amino group. Conversely, the strongly electron-withdrawing trifluoromethyl group significantly perturbs the electronic distribution. Studies on substituted anilines have shown that electron-withdrawing groups can decrease the C-N bond length and favor a more planar geometry of the amino group. ntnu.no The optimized geometry of this compound would therefore represent a balance of these opposing electronic influences.

Energetic calculations based on DFT can also predict the relative stabilities of different conformers, for instance, those arising from the rotation of the ethoxy group. The global minimum energy structure is crucial for all subsequent computational analyses.

Table 1: Predicted Geometric Parameters for Aniline and Substituted Analogues (Illustrative)

| Parameter | Aniline | 4-Methoxyaniline (analogue) | 3-(Trifluoromethyl)aniline (B124266) (analogue) |

| C-N Bond Length (Å) | ~1.402 | ~1.395 | ~1.398 |

| C-O Bond Length (Å) | N/A | ~1.365 | N/A |

| C-CF3 Bond Length (Å) | N/A | N/A | ~1.490 |

| Amino Group Pyramidalization Angle (°) | ~37.5 | ~38.0 | ~37.0 |

Note: This table is illustrative and based on typical values found in computational studies of aniline and its derivatives. The values for this compound would be a hybrid of these effects.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra. wikipedia.org For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The electronic spectrum of aniline derivatives is characterized by π-π* transitions within the benzene ring. The presence of both electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) groups is expected to lead to intramolecular charge transfer (ICT) character in some of the electronic transitions. researchgate.net The ethoxy and amino groups act as donor moieties, while the trifluoromethyl group and the aromatic ring can act as acceptor moieties. TD-DFT calculations can quantify the extent of this charge transfer upon electronic excitation. The lowest energy electronic transitions are particularly important as they govern the photophysical properties of the molecule. nih.gov

Table 2: Predicted Electronic Transition Data from TD-DFT for Analogous Anilines (Illustrative)

| Compound | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Aniline | ~4.4 | ~280 | ~0.03 | HOMO -> LUMO |

| 4-Methoxyaniline | ~4.2 | ~295 | ~0.04 | HOMO -> LUMO |

| 3-(Trifluoromethyl)aniline | ~4.5 | ~275 | ~0.02 | HOMO -> LUMO |

Note: This table provides illustrative data based on known trends for substituted anilines. The specific values for this compound would be influenced by the combined electronic effects of the substituents.

Higher-Level Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)

While DFT is widely used, higher-level ab initio methods such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide benchmark data, particularly for understanding electron correlation effects. The Hartree-Fock method, which does not include electron correlation, often serves as a starting point for more advanced calculations. wikipedia.org

MP2 theory, which adds a second-order correction for electron correlation, generally provides more accurate geometries and energies than HF. nih.govresearchgate.net Comparing the results from HF, MP2, and DFT for this compound would offer a comprehensive picture of the role of electron correlation in determining its structural and energetic properties. For instance, the barrier to inversion of the amino group is a property that can be sensitive to the level of theory used. arxiv.org While computationally more expensive, MP2 calculations can be valuable for validating DFT results for systems where experimental data is scarce. arxiv.orguni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP surface would show distinct regions of negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. These sites would be the most likely points for protonation or interaction with other electrophiles. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. The highly electronegative fluorine atoms of the trifluoromethyl group would create a region of strong negative potential around the -CF3 group, while the carbon atom of the -CF3 group would be highly electron-deficient and thus have a positive potential. acs.org The MEP analysis provides a clear, qualitative picture of the molecule's reactive sites. scirp.orgthaiscience.info

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's electronic behavior.

In this compound, the HOMO is expected to be largely localized on the aniline moiety, particularly on the amino group and the aromatic ring, reflecting its electron-donating character. The ethoxy group will also contribute to the HOMO. The LUMO, on the other hand, is anticipated to have significant contributions from the trifluoromethyl group and the aromatic ring, consistent with the electron-withdrawing nature of the -CF3 group.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of both strong electron-donating and electron-withdrawing groups in this compound is expected to reduce the HOMO-LUMO gap compared to aniline itself, thereby enhancing its reactivity. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies (eV) for Substituted Anilines

| Compound | E(HOMO) | E(LUMO) | ΔE (HOMO-LUMO Gap) |

| Aniline researchgate.net | -5.14 | 0.76 | 5.90 |

| 4-Methoxyaniline (analogue) | -4.95 | 0.85 | 5.80 |

| 3-(Trifluoromethyl)aniline (analogue) | -5.45 | 0.45 | 5.90 |

| 4-Nitroaniline (analogue) wikipedia.org | -6.21 | -1.57 | 4.64 |

Note: This table presents illustrative data from various sources and computational levels. The HOMO-LUMO gap for this compound is expected to be smaller than that of aniline due to the push-pull nature of the substituents.

Charge Distribution and Bonding Analysis (e.g., Mulliken Charge Analysis)

Understanding the distribution of partial atomic charges within a molecule is essential for interpreting its reactivity and intermolecular interactions. Mulliken population analysis is a common method for calculating these charges from quantum chemical calculations, although it is known to be basis-set dependent. nih.govbenasque.org

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, the interplay between the electron-donating ethoxy group, the strongly electron-withdrawing trifluoromethyl group, and the hydrogen-bonding capable aniline moiety dictates its supramolecular assembly.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For this compound, a theoretical Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

H···H Contacts: These are generally the most abundant interactions and would be represented by a large, scattered region in the 2D fingerprint plot.

O···H/H···O Contacts: Significant interactions are anticipated between the oxygen atom of the ethoxy group and hydrogen atoms of the amine group or aromatic ring of adjacent molecules. These would appear as distinct "wings" in the fingerprint plot.

F···H/H···F Contacts: The highly electronegative fluorine atoms of the trifluoromethyl group would actively participate in hydrogen bonding with amine and aromatic C-H groups, showing up as sharp spikes in the fingerprint plot.

The relative contributions of these contacts provide a quantitative measure of their importance in the crystal packing. In a related study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, Hirshfeld surface analysis revealed that O···H and H···H contacts were dominant, accounting for 39% and 21.3% of the total interactions, respectively nih.govresearchgate.net. A similar distribution, with a significant contribution from F···H contacts, would be anticipated for this compound.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from a Theoretical Hirshfeld Surface Analysis

| Interaction Type | Predicted Percentage Contribution |

| H···H | ~35-45% |

| O···H/H···O | ~20-30% |

| F···H/H···F | ~15-25% |

| C···H/H···C | ~5-10% |

| Other | <5% |

Note: This table is illustrative and based on typical values for functionally similar organic molecules.

The presence of hydrogen bond donors (N-H of the aniline) and acceptors (oxygen of the ethoxy group, fluorine of the trifluoromethyl group, and the nitrogen atom itself) allows for a rich network of hydrogen bonds.

Intermolecular N-H···O and N-H···N Hydrogen Bonds: The primary amine group is a potent hydrogen bond donor. It is expected to form strong intermolecular hydrogen bonds with the oxygen atom of the ethoxy group of a neighboring molecule. N-H···N hydrogen bonds, forming dimeric or chain-like structures, are also highly probable, as seen in the crystal structures of many primary anilines.

Intermolecular C-H···O and C-H···F Hydrogen Bonds: Weaker intermolecular hydrogen bonds involving the aromatic and ethoxy C-H groups as donors and the oxygen and fluorine atoms as acceptors would further stabilize the crystal structure. The trifluoromethyl group is a particularly effective, albeit weaker, hydrogen bond acceptor. Studies on other fluorinated organic compounds have confirmed the significance of C-H···F interactions in directing crystal packing nih.gov.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds in this compound is limited due to the meta substitution pattern. The distance between the substituents likely prevents the formation of strong intramolecular hydrogen bonds, which are more common in ortho-substituted anilines. For instance, in 2-hydroxy-N-acylanilines, a strong intramolecular hydrogen bond is observed between the hydroxyl and carbonyl groups rsc.org.

Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound

| Type | Donor | Acceptor | Nature |

| Intermolecular | N-H (Amine) | O (Ethoxy) | Strong |

| Intermolecular | N-H (Amine) | N (Amine) | Strong |

| Intermolecular | C-H (Aromatic) | O (Ethoxy) | Weak |

| Intermolecular | C-H (Aromatic) | F (Trifluoromethyl) | Weak |

| Intermolecular | C-H (Ethoxy) | O (Ethoxy) | Weak |

| Intermolecular | C-H (Ethoxy) | F (Trifluoromethyl) | Weak |

The conformation of the this compound molecule in the solid state will be a result of the balance between intramolecular steric and electronic effects and intermolecular packing forces.

Aniline Group Geometry: The amino group in aniline is known to be slightly pyramidal. The degree of pyramidalization can be influenced by substituents. Electron-withdrawing groups tend to decrease the C-N bond length and favor a more planar geometry, while electron-donating groups have the opposite effect . In the case of this compound, the opposing electronic nature of the ethoxy (donating) and trifluoromethyl (withdrawing) groups would lead to a complex influence on the geometry of the amino group.

Ethoxy Group Conformation: The ethoxy group is flexible and its conformation (the C-C-O-C torsion angle) will be influenced by crystal packing forces to minimize steric hindrance and optimize intermolecular interactions.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 3 Ethoxy 5 Trifluoromethyl Aniline Compounds

X-ray Crystallography for Definitive Solid-State Structure Determination

The definitive determination of the three-dimensional atomic arrangement of 3-Ethoxy-5-(trifluoromethyl)aniline in the solid state, which is achieved through X-ray crystallography, is not currently documented in publicly accessible crystallographic databases.

Elucidation of Tautomeric Forms and Stereochemical Structures

The potential for tautomerism in this compound is considered low, as it lacks the typical functional groups that readily undergo such isomeric transformations. However, without crystallographic data, a definitive experimental exclusion of any unexpected solid-state tautomers or unique stereochemical arrangements resulting from crystal packing forces cannot be made.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed, experimentally validated Fourier Transform Infrared (FTIR) spectrum for this compound, complete with peak assignments, is not present in the surveyed literature. However, a hypothetical FTIR spectrum would be expected to exhibit characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the ethyl group, C-O stretching of the ethoxy group, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Hypothetical FTIR Data Table for this compound

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

| C-N (Amine) | 1250-1350 | Stretching |

| C-O (Ether) | 1000-1300 | Stretching |

| C-F (Trifluoromethyl) | 1100-1400 | Strong, Multiple Bands |

Note: This table is predictive and not based on experimentally measured data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the structure of a molecule in solution. As with other analytical data, a complete, published NMR spectral analysis for this compound is not available.

Proton Nuclear Magnetic Resonance (¹H-NMR)

A detailed ¹H-NMR spectrum with assigned chemical shifts, coupling constants, and integration for this compound has not been located in the scientific literature. Based on the structure, one would anticipate distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the amine protons. The chemical shifts and splitting patterns would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.

Hypothetical ¹H-NMR Data Table for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | Multiple signals | 3H |

| Amine NH₂ | 3.5 - 5.0 | Broad singlet | 2H |

| Methylene OCH₂ | 3.9 - 4.2 | Quartet | 2H |

| Methyl CH₃ | 1.3 - 1.5 | Triplet | 3H |

Note: This table is predictive and not based on experimentally measured data for this compound. The exact chemical shifts and multiplicities would depend on the solvent used and the specific electronic effects within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. In the case of this compound, the ¹³C-NMR spectrum provides distinct signals for each unique carbon atom in the molecule, with their chemical shifts being influenced by the electronic environment.

The aromatic region of the spectrum is of particular interest. The signals for the carbon atoms of the benzene (B151609) ring are influenced by the electron-donating ethoxy group (-OCH₂CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The carbon atom attached to the fluorine atoms (the CF₃ group) will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The chemical shift of this carbon is typically found in the range of 120-130 ppm.

The carbon atoms of the ethoxy group also give rise to characteristic signals. The methylene carbon (-OCH₂-) is expected to resonate further downfield (around 60-70 ppm) compared to the terminal methyl carbon (-CH₃), which typically appears at a higher field (around 15 ppm).

Based on the analysis of related aniline (B41778) compounds, the expected chemical shifts for the carbon atoms in this compound are presented in the table below. hmdb.cachemicalbook.comchemicalbook.com It is important to note that these are predicted values and actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~147 |

| C-OEt | ~159 |

| C-CF₃ | ~132 (quartet) |

| Aromatic CH | ~105-120 |

| -OCH₂- | ~64 |

| -CH₃ | ~15 |

| -CF₃ | ~124 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

Given the presence of a trifluoromethyl group, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is an indispensable technique for the characterization of this compound. ¹⁹F-NMR is highly sensitive and provides specific information about the fluorine atoms within a molecule.

For this compound, a single resonance is expected in the ¹⁹F-NMR spectrum, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal is a key diagnostic feature. The strong electron-withdrawing nature of the aniline ring, modified by the ethoxy and amino substituents, influences the electronic environment of the CF₃ group and thus its chemical shift. Typically, the ¹⁹F chemical shift for a trifluoromethyl group attached to an aromatic ring falls within the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.orgnih.gov

The multiplicity of the signal can also provide valuable information. In a proton-decoupled ¹⁹F-NMR spectrum, the signal for the -CF₃ group will appear as a singlet. However, in a proton-coupled spectrum, coupling to the aromatic protons may be observed, leading to a more complex splitting pattern. This can help in assigning the positions of the substituents on the aromatic ring.

The precise chemical shift in ¹⁹F-NMR is sensitive to the electronic effects of the other substituents on the benzene ring. imperial.ac.ukspectrabase.com This sensitivity makes ¹⁹F-NMR a powerful tool for confirming the substitution pattern of the aromatic ring in derivatives of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₀F₃NO, the expected exact mass is 205.0714 g/mol . cookechem.comchemcd.com

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.

For aromatic amines like this compound, common fragmentation pathways include the loss of a hydrogen atom from the amine group to form an [M-1]⁺ ion. libretexts.orgmiamioh.edu Another characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom.

The presence of the ethoxy and trifluoromethyl groups introduces additional fragmentation pathways. The ethoxy group can undergo cleavage of the C-O bond, leading to the loss of an ethyl radical (•CH₂CH₃) to form an [M-29]⁺ ion, or the loss of an ethoxy radical (•OCH₂CH₃) to form an [M-45]⁺ ion. researchgate.net The trifluoromethyl group is relatively stable, but its loss (a mass of 69 u) can also be observed, leading to an [M-69]⁺ ion. fluorine1.ru The fragmentation of the trifluoromethyl group itself can also occur, with the loss of a fluorine atom. fluorine1.ru

A plausible fragmentation pattern for this compound is summarized in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [M]⁺• | 205 | - |

| [M-H]⁺ | 204 | H• |

| [M-C₂H₅]⁺ | 176 | •C₂H₅ |

| [M-OC₂H₅]⁺ | 160 | •OC₂H₅ |

| [M-CF₃]⁺ | 136 | •CF₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aniline core of this compound contains a benzene ring conjugated with the lone pair of electrons on the nitrogen atom of the amino group. This conjugation gives rise to characteristic absorption bands in the UV-Vis spectrum.

Aniline itself typically exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. These bands are due to π → π* transitions within the benzene ring.

The substituents on the benzene ring in this compound will influence the position and intensity of these absorption bands. The ethoxy group, being an electron-donating group (auxochrome), tends to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. Conversely, the trifluoromethyl group is a strong electron-withdrawing group. Its effect on the UV-Vis spectrum is more complex and can lead to shifts in the absorption maxima depending on its position relative to the other functional groups.

The interplay of these two substituents on the electronic structure of the aniline ring will determine the final appearance of the UV-Vis spectrum. It is expected that the absorption maxima for this compound will be shifted compared to unsubstituted aniline, reflecting the altered energy levels of the molecular orbitals involved in the electronic transitions. Analysis of the UV-Vis spectrum can thus provide qualitative information about the electronic nature and conjugation within the molecule.

Applications in Advanced Organic Synthesis and Functional Materials Development

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of the ethoxy and trifluoromethyl groups on the aniline (B41778) ring makes 3-Ethoxy-5-(trifluoromethyl)aniline a valuable synthon for the construction of complex organic molecules, particularly those with pharmaceutical and agrochemical applications. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a prized feature in drug discovery. The aniline functionality provides a reactive handle for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

While specific, publicly documented examples of blockbuster drugs or agrochemicals synthesized directly from this compound are not extensively available, the utility of closely related trifluoromethyl-substituted anilines in the synthesis of bioactive compounds is well-established. For instance, the synthesis of potent antibacterial agents based on a pyrazole (B372694) scaffold has been reported, starting from precursors with a 3,5-bis(trifluoromethyl)phenyl moiety. nih.gov This highlights the general strategy of incorporating trifluoromethyl-aniline fragments into complex molecular frameworks to achieve desired biological activities. The principles demonstrated in these syntheses are directly applicable to this compound, positioning it as a valuable intermediate for the development of next-generation pharmaceuticals and crop protection agents.

The synthesis of various agrochemicals containing trifluoromethylpyridine moieties, for example, often starts from trifluoromethyl-containing building blocks, underscoring the importance of such precursors in accessing complex and commercially relevant molecules. nih.govsemanticscholar.orgresearchgate.net

Precursors for Functional Organic Materials

The unique electronic properties of this compound make it an attractive precursor for the development of functional organic materials with tailored optical and electronic characteristics.

Development of Non-Linear Optical (NLO) Chromophores and Materials

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The design of organic NLO chromophores often involves the creation of molecules with a strong push-pull electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

While direct studies on NLO chromophores derived from this compound are limited in the public domain, research on analogous structures provides compelling evidence for its potential in this area. A systematic study on NLO chromophores incorporating a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group has demonstrated the effectiveness of the trifluoromethyl groups in enhancing the electro-optic activity. sigmaaldrich.com These studies reveal that the introduction of trifluoromethyl groups can improve the macroscopic NLO response by influencing the acentric alignment of the chromophores in a polymer matrix.

The following table, based on data from studies of related compounds, illustrates the typical components and performance of such NLO materials:

| Donor Group | π-Conjugated Bridge | Acceptor Group | Isolation Group | Electro-Optic Coefficient (r₃₃) |

| Julolidine | Thiophene | Tricyanofuran (TCF) | 3,5-bis(trifluoromethyl)benzene | Data not specified |

| Julolidine | Thiophene | CF₃-Ph-TCF | 3,5-bis(trifluoromethyl)benzene | Data not specified |

This table is illustrative and based on the types of components used in the design of NLO chromophores with trifluoromethylated phenyl groups.

The presence of both an electron-donating (ethoxy) and a strongly electron-withdrawing (trifluoromethyl) group in this compound provides a built-in push-pull system, making it a promising candidate for the synthesis of novel NLO chromophores.

Synthesis of Specialized Dyes and Pigments

Azo dyes represent a large and important class of synthetic colorants. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich coupling component. unb.canih.govnih.govcuhk.edu.hkyoutube.com The color of the resulting azo dye is determined by the electronic properties of the substituents on the aromatic rings.

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group in this compound can be expected to significantly influence the absorption characteristics of azo dyes derived from it, potentially leading to colors that are difficult to achieve with more conventional aniline precursors. The general synthesis of an azo dye is depicted below:

Step 1: Diazotization Aniline Derivative + NaNO₂ + HCl (0-5°C) → Diazonium Salt

Step 2: Azo Coupling Diazonium Salt + Coupling Component → Azo Dye

By using this compound as the starting aniline derivative, a wide variety of specialized dyes and pigments with unique shades and properties could be synthesized. The properties of these dyes can be fine-tuned by the choice of the coupling component.

Ligand Design for Catalytic Systems

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. The electronic and steric properties of a ligand can profoundly influence the outcome of a catalytic reaction. While the direct application of this compound in ligand design for catalytic systems is not yet widely reported in the scientific literature, its structural features suggest significant potential.

The aniline nitrogen can serve as a coordination site, and the trifluoromethyl and ethoxy groups can be used to modulate the electronic environment around a metal center. The steric bulk of the substituents can also play a role in controlling the selectivity of catalytic transformations. The principles of ligand design for targeted therapeutics and imaging agents, which involve the conjugation of a ligand to a functional molecule, could be adapted for the development of novel catalysts. nih.gov The synthesis of complex organometallic compounds often relies on ligands with specific electronic and steric profiles, and trifluoromethyl-substituted anilines could offer a new platform for ligand development. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives and Lead Compounds

The aniline (B41778) core of this molecule serves as a key starting point for constructing more elaborate structures. Medicinal chemists utilize this scaffold to design and synthesize lead compounds that can be optimized for specific biological targets. scilit.combohrium.com

Enzyme inhibitors are crucial in treating a wide array of diseases. Acetylcholinesterase (AChE) inhibitors, for example, are used to manage the symptoms of neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov While direct synthesis of AChE inhibitors from 3-Ethoxy-5-(trifluoromethyl)aniline is not prominently documented, its structural motifs are highly relevant. The trifluoromethyl group is a key feature in many modern pharmaceuticals, valued for its ability to enhance binding affinity to biological targets through strong electrostatic and hydrophobic interactions. mdpi.com The incorporation of a trifluoromethyl group can improve how a molecule fits into the active site of an enzyme, potentially leading to more potent and selective inhibition.

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. clevelandclinic.org Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govdrugbank.com Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer drugs that have revolutionized treatment for various malignancies. clevelandclinic.org

Aniline derivatives are foundational structures in the synthesis of numerous TKIs. Research has shown that aniline-based compounds can effectively compete with ATP for the binding site on the kinase, thereby inhibiting its function. medchemexpress.com Specifically, derivatives of trifluoromethyl-substituted anilines have been investigated as potent kinase inhibitors. In one study, novel isophthalic acid derivatives were designed as type-2 protein kinase inhibitors. The analysis revealed that the presence of a 3-(trifluoromethyl)aniline (B124266) moiety in the ligand structure correlated with high-affinity binding to several cancer-related kinases, including Trkc, ABL, and VEGFR. nih.gov

Furthermore, related structures such as 4-Ethoxy-3-(trifluoromethyl)aniline (B3021182) and 5-Ethoxy-2-(trifluoromethyl)aniline (B8213069) have been identified as useful intermediates in the synthesis of kinase inhibitors, particularly those targeting VEGFR2, a key mediator of angiogenesis. This strongly suggests that this compound is a highly viable precursor for developing novel TKIs.

| Target Kinase Family | Example Drug (if applicable) | Role of Aniline Moiety | Research Finding |

| ABL, Trk, VEGFR | N/A | Core structural component | 3-(Trifluoromethyl)aniline derivatives showed high-affinity binding in molecular docking studies. nih.gov |

| VEGFR2 | N/A | Precursor for pharmacophore | Analogs like 4-ethoxy-3-(trifluoromethyl)aniline are used in VEGFR2 inhibitor synthesis. |

| EGFR, Her2 | Lapatinib | Component of drug structure | Many TKIs incorporate modified aniline structures to achieve high specificity. nih.gov |

Strategic Integration into Pharmaceutical and Agrochemical Compounds

The deliberate inclusion of this compound or its core motifs into larger molecules is a key strategy for optimizing their performance as either drugs or agrochemicals. bohrium.comhovione.com

The success of a drug or agrochemical depends heavily on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The substituents on the this compound ring play a crucial role in modulating these properties.

Trifluoromethyl (-CF3) Group: This group is a cornerstone of modern medicinal chemistry. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, reducing the required dose. mdpi.com

Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This enhances its ability to cross cell membranes and reach intracellular targets. mdpi.comnih.gov

Binding Affinity: Its strong electron-withdrawing nature can alter the electronic environment of the aromatic ring, enhancing non-covalent interactions like hydrogen bonds and electrostatic interactions with protein targets. mdpi.comwikipedia.org

Ethoxy (-OCH2CH3) Group:

Solubility and Lipophilicity: The ethoxy group contributes to lipophilicity, but the oxygen atom can also act as a hydrogen bond acceptor, which can influence solubility in aqueous environments. This balance is critical for bioavailability. nih.gov

Steric Influence: The ethoxy group provides more steric bulk than a methoxy (B1213986) group, which can be used to orient the molecule correctly within a binding pocket or to block access to metabolic sites.

| Property | Effect of Trifluoromethyl (-CF3) Group | Effect of Ethoxy (-OCH2CH3) Group | Combined Impact |

| Metabolic Stability | Increases due to strong C-F bonds. mdpi.com | Can be a site for metabolism (O-dealkylation). | The -CF3 group can shield adjacent sites from metabolism. |

| Lipophilicity (logP) | Significantly increases (Hansch π = +0.88). mdpi.com | Increases lipophilicity. nih.gov | Creates a highly lipophilic molecule, enhancing membrane permeability. |

| Solubility | Generally decreases aqueous solubility. | Oxygen atom can act as H-bond acceptor, potentially aiding solubility. | Fine-tunes the lipophilicity/solubility balance. hovione.comnih.gov |

| Protein-Ligand Interactions | Enhances binding via electrostatic and hydrophobic interactions. mdpi.comnih.gov | Oxygen can form hydrogen bonds; alkyl chain can have hydrophobic interactions. | Provides multiple points of interaction for strong and specific target binding. |

The unique properties conferred by the trifluoromethyl group have made it a popular feature in both pharmaceuticals and agrochemicals. nih.govwikipedia.org Currently, about 15% of all registered pesticides contain at least one fluorine atom, with trifluoromethyl-containing compounds being the largest group. nih.gov The stability and lipophilicity of the -CF3 group are advantageous for creating potent and persistent agrochemicals.

In medicinal chemistry, the assembly of complex molecules from building blocks like this compound is a common strategy. For instance, research on pyrazole (B372694) derivatives has shown that reacting 3',5'-bis(trifluoromethyl)acetophenone (B56603) with various anilines can produce potent antimicrobial agents effective against drug-resistant bacteria. nih.gov This highlights how the bis(trifluoromethyl)phenyl moiety, a close relative of the group in this compound, serves as a powerful pharmacophore. Furthermore, a patented process describes the synthesis of complex spiro compounds, which act as NK-1 inhibitors, using a 1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy moiety, demonstrating the utility of this structural class in creating novel drug-like molecules. wipo.int

Biological Assay Methodologies for Derived Compounds

To evaluate the efficacy of compounds derived from this compound, a range of biological assays are employed. The choice of assay depends on the intended therapeutic target.

In Silico and In Vitro Enzyme Assays: For enzyme inhibitors, the evaluation process often begins with computational methods.

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein, such as a tyrosine kinase. nih.gov

Enzyme Inhibition Assays: These are biochemical tests that measure the ability of a compound to reduce the activity of a specific enzyme. For kinase inhibitors, this involves quantifying the phosphorylation of a substrate. The results are typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). medchemexpress.com

Cell-Based Assays: These assays determine the effect of a compound on living cells.

Cytotoxicity Assays: When developing anticancer agents, it is crucial to measure the compound's ability to kill cancer cells. Assays using cell lines such as K562 (leukemia), MCF-7 (breast cancer), and HepG2 (liver cancer) are common. The compound's potency is measured as an IC50 value. nih.gov

Cell-Free System Assays: For studying broader effects, researchers might use cell-free systems. For example, the effects of aniline derivatives on enzymes like diamine oxidase and polyamine oxidase have been studied in regenerating rat liver tissue models to screen for antiproliferative properties. nih.gov

Chromogenic Assays: Certain aniline derivatives, known as Trinder's reagents, are used in diagnostic and biological experiments. They can be part of a chromogenic system to measure the activity of oxidases, where a color change indicates enzyme activity. medchemexpress.com

In Vitro Investigations of DNA Binding and DNA Cleavage Properties

Derivatives of fluorinated anilines, such as this compound, are utilized to synthesize more complex molecules like Schiff bases and their metal complexes, which are then investigated for their potential to interact with DNA. The interaction with DNA is a critical mechanism for many anticancer and antimicrobial drugs. These studies typically assess two main properties: the ability of the compound to bind to DNA (DNA binding) and its capacity to break the phosphodiester backbone of DNA (DNA cleavage).

Schiff bases, formed by the condensation of an aniline with an aldehyde or ketone, can coordinate with various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form metal complexes. These complexes are often more biologically active than the Schiff base ligand alone. The mode of DNA binding is commonly investigated using techniques like UV-visible absorption spectroscopy and fluorescence spectroscopy. These methods can reveal whether a compound binds to DNA through intercalation (inserting between the base pairs), groove binding, or electrostatic interactions.

Once binding is established, the ability to cleave DNA is assessed, typically using gel electrophoresis. asianpubs.orgresearchgate.net In this technique, plasmid DNA is incubated with the test compound, and the resulting mixture is separated on an agarose (B213101) gel. Uncut, supercoiled DNA moves fastest, followed by the nicked (single-strand break) and linear (double-strand break) forms. Research on metal complexes of Schiff bases derived from fluoro-substituted anilines has shown that certain complexes, particularly those containing copper (Cu(II)), are effective at cleaving DNA. researchgate.netnih.gov This cleavage activity is often mediated by a redox mechanism, where the metal ion participates in the generation of reactive oxygen species that damage the DNA. nih.gov

The general findings indicate that the metal complexes exhibit superior DNA binding and cleavage capabilities compared to the free Schiff base ligands. researchgate.net The Cu(II) complexes are frequently identified as the most potent cleaving agents among the first-row transition metals. asianpubs.orgresearchgate.net

Table 1: Investigational Methods for DNA Interaction Studies

| Property Investigated | Common Experimental Technique | Observed Outcome with Anilino-derivatives |

|---|---|---|

| DNA Binding | UV-Visible Absorption & Fluorescence Spectroscopy | Evidence of intercalative binding mode for metal complexes. nih.gov |

| DNA Cleavage | Agarose Gel Electrophoresis | Metal complexes, especially Cu(II), show significant nuclease activity. asianpubs.orgresearchgate.net |

Assessment of Antimicrobial and Anticancer Activities

The structural features of this compound make it a promising scaffold for the development of new antimicrobial and anticancer agents. The presence of the trifluoromethyl group can enhance the lipophilicity of derivative compounds, potentially improving their ability to penetrate microbial cell walls or the membranes of cancer cells. nih.gov

Antimicrobial Activity: Schiff bases derived from fluorinated anilines and their corresponding metal complexes have been evaluated for their activity against a range of pathogenic microbes. asianpubs.orgresearchgate.net These studies test the compounds against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (e.g., Candida albicans). asianpubs.orgresearchgate.net A general and consistent finding is that the metal complexes display significantly greater antimicrobial activity than the uncomplexed Schiff base ligands. researchgate.netnih.gov This enhancement is attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Anticancer Activity: The trifluoromethyl group is a common feature in many modern anticancer drugs. nih.gov Derivatives of anilines containing this group are often explored for their potential as antiproliferative agents. For instance, the 5-trifluoromethyl moiety has been incorporated into heterocyclic systems like thiazolo[4,5-d]pyrimidines, which are known to act as purine (B94841) antagonists and exhibit anticancer properties. nih.gov These compounds have been tested against various human cancer cell lines, such as those from melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7). nih.gov Studies have shown that certain derivatives can exhibit potent cytotoxic effects against these cancer cells. nih.gov The inclusion of fluorine-containing groups is a well-established strategy in medicinal chemistry to improve the pharmacological profile of potential drug candidates. nih.gov

Table 2: Biological Activities of Fluoroaniline Derivatives

| Activity | Target Organisms/Cells | Key Finding |

|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | Metal complexes are generally more potent than the parent Schiff base ligands. researchgate.netnih.gov |

| Anticancer | Human cancer cell lines (e.g., A375, DU145, MCF-7) | Trifluoromethyl-containing heterocyclic derivatives show significant antiproliferative activity. nih.gov |

Development of Radioligands for Receptor Imaging (e.g., NMDA Receptor)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. researchgate.net Developing radioligands for positron emission tomography (PET) imaging of the NMDA receptor would provide an invaluable tool for studying these conditions in the living human brain. researchgate.netresearchgate.net